An In-depth Technical Guide on the Physicochemical Properties of 6-(2-Aminoethyl)pyridin-3-ol
An In-depth Technical Guide on the Physicochemical Properties of 6-(2-Aminoethyl)pyridin-3-ol
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-(2-Aminoethyl)pyridin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages predicted values from validated computational models and provides a comparative analysis with structurally related compounds. The guide is structured to deliver not only the fundamental physicochemical parameters but also the underlying scientific principles and detailed experimental methodologies for their determination. It is intended as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of pyridinol derivatives.
Introduction and Molecular Overview
6-(2-Aminoethyl)pyridin-3-ol is a substituted pyridine derivative featuring a hydroxyl group at the 3-position and an aminoethyl side chain at the 6-position. This unique arrangement of functional groups—a phenolic hydroxyl, an aromatic nitrogen, and a primary aliphatic amine—confers upon the molecule a complex acid-base character and a specific polarity profile that are critical determinants of its behavior in biological and chemical systems. The pyridine ring is a common scaffold in numerous clinically significant drugs, valued for its stability and ability to engage in hydrogen bonding.[1] Understanding the physicochemical properties of this molecule is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing robust synthetic routes and stable formulations.
Chemical Structure and Identity
The structural attributes of 6-(2-Aminoethyl)pyridin-3-ol form the basis for all its chemical and physical properties.
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IUPAC Name: 6-(2-aminoethyl)pyridin-3-ol
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Molecular Formula: C₇H₁₀N₂O[2]
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SMILES: C1=CC(=NC=C1O)CCN[2]
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InChI Key: DSHAJGOGTKYNAG-UHFFFAOYSA-N[2]
The presence of both an acidic hydroxyl group and two basic nitrogen atoms (one on the pyridine ring and one in the aminoethyl side chain) suggests that the molecule is amphoteric and can exist in various protonation states depending on the pH of the environment.
Core Physicochemical Properties
The following sections detail the key physicochemical parameters of 6-(2-Aminoethyl)pyridin-3-ol. Where direct experimental data is unavailable, computationally predicted values are provided and contextualized.
Molecular Weight
The molecular weight is a fundamental property derived directly from the molecular formula.
| Property | Value | Source |
| Molecular Weight | 138.17 g/mol | Calculated |
| Monoisotopic Mass | 138.07932 Da | [2] |
This value is essential for all stoichiometric calculations, preparation of solutions of known molarity, and for mass spectrometry analysis.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a critical parameter for predicting membrane permeability and overall bioavailability.[2]
| Property | Predicted Value | Source |
| XlogP | -0.1 | [2] |
A predicted XlogP of -0.1 suggests that 6-(2-Aminoethyl)pyridin-3-ol is a relatively hydrophilic compound, with a slight preference for the aqueous phase over the lipid phase. This is consistent with the presence of multiple polar, hydrogen-bonding functional groups (hydroxyl and amino groups). For comparison, the closely related isomer 2-(2-Aminoethyl)pyridine has a predicted XLogP3 of 0.1, indicating that the addition of the hydroxyl group significantly increases hydrophilicity.[3]
Acidity and Basicity (pKa)
The acid dissociation constant (pKa) quantifies the strength of an acid in solution. For a molecule like 6-(2-Aminoethyl)pyridin-3-ol with multiple ionizable groups, several pKa values are expected.
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Phenolic Hydroxyl Group (-OH): The hydroxyl group on the pyridine ring is expected to be weakly acidic. The pKa of the parent compound, pyridin-3-ol, is approximately 8.7. The electron-withdrawing nature of the pyridine ring enhances the acidity of the hydroxyl group compared to phenol (pKa ≈ 10).
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Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring is basic. The pKa of the conjugate acid of pyridine itself is 5.23.[4] Substituents on the ring will modulate this value.
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Primary Amino Group (-NH₂): The primary amine on the ethyl side chain is also basic. The pKa of the conjugate acid of a typical primary alkylamine is around 10-11.
Given these considerations, 6-(2-Aminoethyl)pyridin-3-ol will be a zwitterionic molecule over a certain pH range. The precise experimental determination of its multiple pKa values is crucial for understanding its solubility and charge state at physiological pH.
Aqueous Solubility
The solubility of a compound in water is heavily influenced by its polarity, crystal lattice energy, and its pKa values in relation to the pH of the medium.
Given its predicted hydrophilic nature (XlogP = -0.1) and its multiple ionizable groups capable of forming salts, 6-(2-Aminoethyl)pyridin-3-ol is expected to exhibit good aqueous solubility, particularly at pH values where it can exist as a charged species.[2] For instance, in acidic media, both nitrogen atoms will be protonated, forming a soluble cation. In basic media, the hydroxyl group will be deprotonated, forming a soluble anion. The lowest solubility is expected around its isoelectric point.
Melting and Boiling Points
Melting and boiling points provide information about the strength of intermolecular forces and the thermal stability of a compound.
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Melting Point: Due to the presence of strong hydrogen bonding capabilities (hydroxyl and amino groups), 6-(2-Aminoethyl)pyridin-3-ol is expected to be a solid at room temperature with a relatively high melting point compared to non-polar molecules of similar size.
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Boiling Point: A high boiling point is also anticipated. For comparison, the related compound 2-(2-Aminoethyl)pyridine has a reported boiling point of 105 - 106 °C at 10 mmHg.[5] The addition of a hydroxyl group would be expected to further increase the boiling point due to enhanced hydrogen bonding.
Stability
The stability of 6-(2-Aminoethyl)pyridin-3-ol is a critical consideration for its synthesis, storage, and formulation. Potential degradation pathways include:
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Oxidation: The phenolic hydroxyl group and the pyridine ring can be susceptible to oxidative degradation, especially in the presence of light, metal ions, or oxidizing agents. This can lead to the formation of colored degradation products. Primary amines can also undergo oxidation.[6]
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Thermal Degradation: At elevated temperatures, decomposition can occur, leading to the loss of functional groups or cleavage of the molecule.[7][8]
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pH-Dependent Degradation: The stability may vary significantly with pH. Extremes of pH, particularly when combined with high temperatures, can accelerate hydrolysis or other degradation reactions.
Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) are essential to identify potential degradants and establish stable storage conditions.
Experimental Methodologies
To provide actionable guidance for researchers, this section details the standard experimental protocols for determining the key physicochemical properties discussed above.
Workflow for Physicochemical Characterization
The logical flow for characterizing a new chemical entity like 6-(2-Aminoethyl)pyridin-3-ol is outlined below.
Caption: Experimental workflow for physicochemical characterization.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes upon the addition of a titrant.[9][10]
Protocol:
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Preparation: Accurately weigh approximately 5-10 mg of 6-(2-Aminoethyl)pyridin-3-ol and dissolve it in a known volume (e.g., 50 mL) of deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl).
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Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Immerse a calibrated pH electrode and a magnetic stir bar.
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Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding small, precise aliquots (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence points.
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Basic Titration: Repeat the process in a separate experiment using a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) as the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the resulting sigmoid curves.[9] Specialized software can be used to calculate the pKa values from the titration data by fitting the curve to the Henderson-Hasselbalch equation.
Determination of logP (Shake-Flask Method)
The shake-flask method is the gold standard for logP determination, involving the direct measurement of the compound's concentration in equilibrated n-octanol and water phases.[2][11]
Protocol:
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Phase Saturation: Pre-saturate n-octanol with water and water (typically a buffer at a pH where the compound is un-ionized) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
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Sample Preparation: Prepare a stock solution of 6-(2-Aminoethyl)pyridin-3-ol in the pre-saturated n-octanol.
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Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated water in a separatory funnel or vial. The total amount of substance should not exceed the solubility limit in either phase.
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Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for complete partitioning.[12]
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
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Calculation: Calculate logP using the formula: logP = log ( [Concentration in Octanol] / [Concentration in Water] ).
Determination of Melting Point (Differential Scanning Calorimetry - DSC)
DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a precise determination of the melting point and enthalpy of fusion.[13][14][15]
Caption: Workflow for Melting Point Determination by DSC.
Protocol:
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Calibration: Calibrate the DSC instrument using high-purity standards with known melting points, such as indium.[14]
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Sample Preparation: Accurately weigh 1-5 mg of the dried 6-(2-Aminoethyl)pyridin-3-ol sample into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.
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Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample under a controlled temperature program (e.g., a ramp of 10 °C/min) under an inert nitrogen atmosphere.[16]
-
Data Interpretation: The melting process is observed as an endothermic peak on the DSC thermogram. The melting point can be reported as the onset temperature or the peak temperature of this endotherm.[17]
Thermal Stability (Thermogravimetric Analysis - TGA)
TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition temperatures.[7][8][18]
Protocol:
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Instrument Setup: Use a calibrated TGA instrument.
-
Sample Loading: Place an accurately weighed sample (5-10 mg) of 6-(2-Aminoethyl)pyridin-3-ol onto the TGA balance pan.
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Heating Program: Heat the sample under a controlled temperature program (e.g., a ramp of 10 °C/min) up to a high temperature (e.g., 600 °C). The analysis is typically run under an inert nitrogen atmosphere to assess thermal decomposition, or under an air/oxygen atmosphere to assess oxidative stability.[8]
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Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The onset temperature of a significant mass loss event indicates the beginning of thermal decomposition.
Conclusion
While direct experimental data for 6-(2-Aminoethyl)pyridin-3-ol remains to be published, a robust physicochemical profile can be inferred from its molecular structure and supported by computational predictions. The compound is predicted to be a hydrophilic, amphoteric solid with a high potential for hydrogen bonding. Its properties are governed by the interplay of its pyridinol core and aminoethyl side chain. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to undertake the empirical determination of these critical parameters, thereby enabling the effective and informed use of this compound in research and development.
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